Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C10H10BrN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of 3-amino-5-bromo-1H-pyrazole with ethyl acetoacetate under acidic conditions. The reaction proceeds through cyclization and subsequent bromination to yield the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxides or dehalogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the methyl group at the 7-position differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-4-6(2)14-9(13-8)7(11)5-12-14/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLUZPXYBOVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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